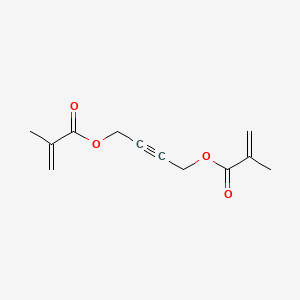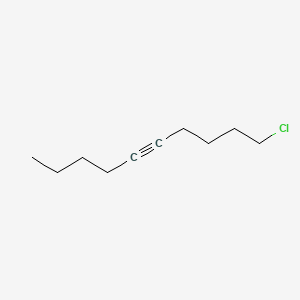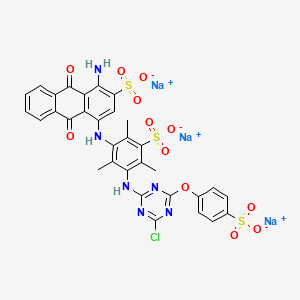
3,5-Dichloro-2-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid is a complex organic compound with the molecular formula C19H12Cl2N2O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichlorobenzoic acid with naphthalene-2-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The dichlorobenzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The naphthalene moiety can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carbamothioylamino linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the naphthalene ring structure.
Scientific Research Applications
3,5-Dichloro-2-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dicamba (3,6-Dichloro-2-methoxybenzoic acid): A selective systemic herbicide with similar structural features but different applications.
3,5-Dichlorobenzoic acid derivatives: Various derivatives with different substituents on the benzene ring, used in different chemical and biological contexts.
Uniqueness
3,5-Dichloro-2-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid is unique due to the presence of both dichlorobenzene and naphthalene moieties, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific research fields make it a valuable compound for further study and development.
Properties
Molecular Formula |
C19H12Cl2N2O3S |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
3,5-dichloro-2-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C19H12Cl2N2O3S/c20-13-8-14(18(25)26)16(15(21)9-13)22-19(27)23-17(24)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,25,26)(H2,22,23,24,27) |
InChI Key |
VSVJYCBQMROSLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=C(C=C(C=C3Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13798698.png)

![2-ethyl-3-[(Z)-2-ethynyloct-1-enyl]-2-methyloxirane](/img/structure/B13798709.png)










